Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate
Description
Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate is a synthetic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a valuable molecule in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2/c1-2-15-6(14)8-3-7(4-8,5-13-8)9(10,11)12/h13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOENWPJGEWOVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(CN2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, where starting materials such as 1,5-dienes are subjected to photochemical conditions using blue LED irradiation at 450 nm. This reaction is catalyzed by (Ir[dF(CF3)ppy]2(dtbpy))PF6 in dichloromethane, yielding the desired bicyclic scaffold .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced photochemical setups can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and irradiation intensity, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the bicyclic structure, potentially opening the ring and forming linear or less strained cyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. This property allows the compound to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the substituents and functional groups attached.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic ring, which imparts different chemical properties and reactivity.
Uniqueness: Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate is unique due to its trifluoromethyl group, which significantly influences its chemical behavior and biological activity. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
